molecular formula C10H10F3NO2 B3308935 Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 940933-27-7

Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B3308935
CAS No.: 940933-27-7
M. Wt: 233.19 g/mol
InChI Key: MBGKJGJXTCGWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetate acts as a nucleophile, displacing the chlorine atom on the pyridine ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid.

    Reduction: Formation of 2-(3-(trifluoromethyl)pyridin-2-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Agrochemicals: It is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is largely dependent on its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate can be compared with other pyridine derivatives, such as:

    Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate: This compound has a chlorine atom instead of a hydrogen atom at the 5-position of the pyridine ring, which can alter its reactivity and biological activity.

    2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile: This compound has a nitrile group instead of an ester group, which can significantly change its chemical properties and applications.

The unique presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds, providing it with distinct electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-8-7(10(11,12)13)4-3-5-14-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJGJXTCGWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.10 g of diethyl (3-trifluoromethyl-2-pyridyl)malonate and 20 ml of dimethyl sulfoxide were mixed. To the mixture was added 1.40 g of sodium chloride and 0.72 g of water. The mixture was stirred for about 20 minutes at an inner temperature of 132 to 145° C. The reaction mixture was allowed to cool to room temperature, then, to the reaction mixture was added water, and extracted with ethyl acetate. The organic layer was washed with saturated brine twice, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure, to obtain 4.64 g of ethyl (3-trifluoromethyl-2-pyridyl)acetate.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.72 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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